Ethanimidic acid, hydrazide
Description
Properties
IUPAC Name |
N'-aminoethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3/c1-2(3)5-4/h4H2,1H3,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZOHILFFUXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209378 | |
| Record name | Ethanimidic acid, hydrazide, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60576-61-6 | |
| Record name | Ethanimidic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidic acid, hydrazide, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidic acid, hydrazide, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The conventional synthesis of ethanimidic acid, hydrazide involves the direct condensation of acetic acid ($$ \text{CH}3\text{COOH} $$) with hydrazine hydrate ($$ \text{NH}2\text{NH}2\cdot\text{H}2\text{O} $$) under reflux conditions. The reaction proceeds via nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of acetic acid, followed by dehydration to form the hydrazide bond. The balanced equation is:
$$
\text{CH}3\text{COOH} + \text{NH}2\text{NH}2\cdot\text{H}2\text{O} \rightarrow \text{CH}3\text{CONHNH}2 + 2\text{H}_2\text{O}
$$
This exothermic reaction typically achieves yields of 70–85% under optimal conditions.
Procedure and Optimization
In a standard laboratory setup, equimolar quantities of acetic acid (300 g) and hydrazine hydrate (375 g, 80% purity) are mixed in ethanol as a solvent. The solution is refluxed at 100–120°C for 4–6 hours, with continuous removal of water to shift the equilibrium toward product formation. Post-reaction, the mixture is cooled to induce crystallization, followed by vacuum filtration and drying. Key parameters affecting yield include:
- Molar Ratio : A slight excess of hydrazine hydrate (1:1.5 acid-to-hydrazine ratio) minimizes unreacted acetic acid.
- Temperature Control : Maintaining reflux temperatures above 100°C ensures complete dehydration.
- Solvent Choice : Ethanol enhances reactant solubility but requires careful distillation to recover excess hydrazine.
Acid Anhydride-Based Synthesis
Enhanced Reactivity with Anhydrides
Alternative methods employ acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) instead of acetic acid to accelerate the reaction. The anhydride’s higher electrophilicity facilitates faster nucleophilic attack by hydrazine, reducing reaction times by 30–40% compared to the traditional method. The reaction equation is:
$$
(\text{CH}3\text{CO})2\text{O} + \text{NH}2\text{NH}2\cdot\text{H}2\text{O} \rightarrow \text{CH}3\text{CONHNH}2 + \text{CH}3\text{COOH} + \text{H}_2\text{O}
$$
This approach achieves yields exceeding 90% but necessitates rigorous purification to remove residual acetic acid.
Industrial Scalability
Large-scale production favors anhydride-based synthesis due to reduced energy consumption and shorter batch cycles. However, cost considerations often limit its adoption, as acetic anhydride is more expensive than acetic acid.
Catalytic Method Using CuO/Cr$$2$$O$$3$$ Composite
Patent-Protected Innovation
A breakthrough method described in CN108191706A utilizes a CuO/Cr$$2$$O$$3$$ composite catalyst (molar ratio 1:2) to enhance reaction efficiency. Under nitrogen protection, acetic acid (300 g), hydrazine hydrate (375–420 g), and catalyst (10–20% of acetic acid mass) are refluxed at 98–100°C. Water generated during the reaction is continuously removed via distillation, driving the equilibrium toward product formation.
Key Advantages
- Yield : >90% purity with a mass recovery rate exceeding 90%.
- Catalyst Reusability : The composite catalyst retains activity after five cycles, reducing waste.
- Environmental Impact : Minimal discharge of unreacted reagents due to closed-loop distillation.
Comparative Analysis of Synthesis Methods
Reaction Optimization Strategies
Temperature Modulation
Elevating temperatures beyond 100°C in the traditional method risks hydrazine decomposition, whereas the catalytic method stabilizes intermediates, permitting sustained reflux without side reactions.
Catalyst Loading
The CuO/Cr$$2$$O$$3$$ catalyst at 10–20% loading optimizes surface area for reactant adsorption, shortening activation energy barriers. Excess catalyst (>20%) agglomerates, reducing efficacy.
Solvent-Free Approaches
Mechanochemical synthesis, though unexplored for this compound, offers potential for solvent-free production by adapting solid-state reactions used for related hydrazides.
Industrial-Scale Production Considerations
Waste Management
The catalytic method’s closed-loop system recovers 95% of unreacted hydrazine and acetic acid, aligning with green chemistry principles. In contrast, traditional methods generate acidic wastewater requiring neutralization.
Cost-Benefit Analysis
While the catalytic method incurs higher initial costs due to catalyst synthesis, long-term savings from catalyst reuse and reduced raw material waste justify its adoption.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Ethanimidic acid hydrazide undergoes thermal decomposition to form acetamide via a 1,3-hydrogen shift. The reaction barrier is 130 kJ mol⁻¹ , with tunneling effects accelerating the process below 300 K .
Key data :
pH-Dependent Behavior
-
Hydrazone formation : Reacts with aldehydes/ketones at pH 3–7, with faster kinetics for aryl aldehydes .
-
Hydrolysis : Stable at alkaline pH but hydrolyzes rapidly under acidic conditions (pH < 3) .
| Reaction Type | Optimal pH | Stability |
|---|---|---|
| Hydrazone formation | 4–6 | Stable above pH 7 |
| Hydrolysis | <3 | Unstable |
Conformational Stability
The (E,Z)-conformer dominates due to lower enthalpy (ΔfH⊖ = −192.1 kJ mol⁻¹ at 298.15 K) compared to other conformers .
Catalytic and Functionalization Reactions
Ethanimidic acid hydrazide participates in:
-
Schiff base formation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) .
-
Coordination chemistry : Acts as a bidentate ligand for transition metals like Cu(II) and Fe(III) .
-
Cyclization : Forms oxazetidine derivatives under photolytic conditions .
Example reaction :
Typical yields: 48–63% .
Thermodynamic and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Dipole moment (⟨μ⟩) | 1.503 D | |
| Ionization energy | 9.72 eV | |
| IR ν(C=O) | 172.92–161.80 cm⁻¹ | |
| H NMR (NH) | δ 11.52–11.91 ppm (singlet) |
Scientific Research Applications
Synthesis and Biological Evaluation
Ethanimidic acid, hydrazide derivatives have been synthesized for their potential therapeutic effects. A notable study synthesized a library of hydrazide derivatives containing a 1,3,4-oxadiazole core and evaluated their biological activity against Mycobacterium tuberculosis. Among the derivatives tested, some exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains. These compounds showed low cytotoxicity in human cell lines, indicating their potential for further development as anti-tuberculosis agents .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of hydrazide-hydrazone derivatives, which include ethanimidic acid derivatives. These compounds have demonstrated various biological activities such as antibacterial and antifungal effects. Their mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens .
Industrial Applications
This compound finds extensive use in industrial applications due to its chemical properties:
- Curing Agents for Resins : It serves as a curing agent in epoxy resins and acrylic formulations. The incorporation of hydrazide compounds enhances the thermal stability and mechanical properties of these materials, making them suitable for automotive and electronic applications .
- Corrosion Inhibitors : The compound's reduction properties are exploited in corrosion inhibitors used in various industrial processes, including semiconductor manufacturing and metal treatment .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of hydrazides for their efficacy against M. tuberculosis. The results indicated that specific substitutions on the aromatic rings of the hydrazides significantly influenced their activity. Compounds with para-substituted aromatic rings showed reduced activity compared to those with unsubstituted or heterocyclic moieties .
Case Study 2: Industrial Application in Coatings
Ethanimidic acid derivatives were tested as curing agents in epoxy coatings. The results demonstrated improved adhesion and mechanical strength in automotive applications when compared to traditional curing agents. This was attributed to the enhanced crosslinking density provided by the hydrazide compounds .
Summary of Properties and Applications
| Property/Application | Description |
|---|---|
| Antimicrobial Activity | Effective against M. tuberculosis and other pathogens |
| Curing Agent | Used in epoxy resins and acrylics for enhanced durability |
| Corrosion Inhibitor | Acts as a metal reductant in industrial applications |
| Biological Evaluation | Low cytotoxicity with potential therapeutic uses |
Mechanism of Action
The mechanism of action of ethanimidic acid, hydrazide, hydrochloride involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The compound’s hydrazide group allows it to participate in nucleophilic addition reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic : Aromatic hydrazides (e.g., benzoic acid derivatives) exhibit higher thermal stability and are prevalent in drug design, whereas aliphatic variants (e.g., chloroacetic acid hydrazide) are more reactive in electrophilic substitutions .
- Heterocyclic Systems : Thiophene and thiazole-based hydrazides enhance bioactivity due to electron-rich heteroatoms, improving interactions with biological targets .
Key Observations :
- Antimicrobial Potency: Quinoline and benzoic acid hydrazides show moderate activity, while cinnamohydrazides exhibit broader efficacy due to extended conjugation .
- Enzyme Inhibition : Hydrazides with heterocyclic moieties (e.g., thiazole) achieve stronger target binding via interactions with ARG60, ARG32, and GLN28 residues .
Biological Activity
Ethanimidic acid, hydrazide, commonly referred to as hydrazine derivative, is part of a larger class of compounds known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by research findings and data tables.
Overview of Hydrazide Compounds
Hydrazides are characterized by the presence of the functional group -NH-NH2. They have garnered significant attention due to their potential pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The biological activity of these compounds often stems from their ability to interact with various biological targets, including enzymes and receptors.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine with suitable carbonyl compounds. Various synthetic routes have been explored to optimize the yield and purity of the product. The following table summarizes some common methods used in the synthesis of hydrazides:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reaction with aldehydes | Hydrazine + Aldehyde | Reflux in ethanol | 70-90 |
| Reaction with ketones | Hydrazine + Ketone | Reflux in methanol | 60-85 |
| Microwave-assisted synthesis | Hydrazine + Carbonyl compound | Microwave irradiation | 80-95 |
Antimicrobial Activity
Hydrazides exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that ethanimidic acid derivatives can inhibit the growth of bacteria and fungi. The following table presents data on the minimum inhibitory concentrations (MIC) of selected hydrazide derivatives against various microbial strains:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Ethanimidic acid hydrazide | Staphylococcus aureus | 32 |
| Ethanimidic acid hydrazide | Escherichia coli | 16 |
| Ethanimidic acid hydrazide | Candida albicans | 64 |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of ethanimidic acid derivatives on cancer cell lines. For instance, a series of synthesized hydrazides demonstrated potent activity against ovarian and colorectal cancer cells. The following table summarizes the IC50 values for selected compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SKOV-3 (Ovarian) | 0.5 |
| Compound B | HCT116 (Colorectal) | 0.8 |
| Compound C | MCF-7 (Breast) | 1.2 |
The mechanism by which this compound exerts its biological effects is multifaceted. In cancer cells, these compounds may induce apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest. Studies indicate that certain derivatives can interrupt cell cycle progression and promote cell death in cancerous cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of hydrazone derivatives derived from ethanimidic acid against various fungal pathogens using bioautography techniques. Results indicated that several derivatives exhibited strong antifungal activity with significant zone inhibition against Phomopsis obscurans.
- Cytotoxicity in Cancer Models : In vivo studies using mouse xenograft models demonstrated that specific hydrazide derivatives significantly inhibited tumor growth compared to control groups. Preliminary findings suggest that these compounds may be promising candidates for further development as anticancer agents.
Q & A
Q. What are the standard synthetic protocols for preparing hydrazide derivatives like ethanimidic acid hydrazide?
Hydrazide derivatives are typically synthesized by reacting carboxylic acid derivatives (e.g., esters or acyl chlorides) with hydrazine hydrate under reflux conditions. For example, nicotinic acid hydrazide derivatives are prepared via condensation of nicotinic acid methyl ester with hydrazine hydrate, followed by recrystallization for purification . Reaction progress can be monitored using TLC, and yields are optimized by controlling stoichiometry and solvent polarity.
Q. Which spectroscopic techniques are essential for characterizing hydrazide derivatives, and what key data should be prioritized?
Key techniques include:
- IR spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹).
- NMR (¹H/¹³C) : Confirm hydrazide NH₂ protons (δ 4–5 ppm) and aromatic/heterocyclic proton environments.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Q. How can researchers evaluate the antimicrobial or anticancer activity of hydrazide derivatives in preliminary assays?
Use standardized protocols such as:
- Broth microdilution (for antimicrobial activity) against S. aureus, E. coli, and other pathogens, with MIC (minimum inhibitory concentration) determination.
- MTT assay (for anticancer activity) on cell lines like HepG2 or THP-1, with dose-response curves (e.g., 30–300 mg/kg) .
Advanced Research Questions
Q. How can contradictions in biological activity data between structurally similar hydrazide derivatives be resolved?
- Reproducibility checks : Conduct assays under controlled conditions (pH, temperature, cell passage number).
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridine rings) on bioactivity.
- Computational docking : Predict binding interactions with target proteins (e.g., MAO-B or antimicrobial enzymes) to explain selectivity .
Q. What strategies optimize reaction conditions for synthesizing hydrazide-hydrazones with high regioselectivity?
- Catalyst screening : Test acid (HCl) or base catalysts to favor cyclization.
- Solvent variation : Polar aprotic solvents (DMF, DMSO) often improve yields.
- Temperature control : Microwave-assisted synthesis can reduce side reactions. Monitor intermediates via HPLC or GC-MS .
Q. What role do computational methods (e.g., DFT, molecular docking) play in designing hydrazide-based inhibitors?
Q. How can researchers address analytical challenges in quantifying hydrazide derivatives in complex matrices?
Employ HPLC with derivatization : Derivatize hydrazides with 2-nitrophenylhydrazine (2-NPH) to enhance UV detection. Use internal standards (e.g., crotonic acid) and hydrophilic interaction chromatography (HILIC) for separation .
Q. What methodologies are used to design hydrazide derivatives with improved selectivity for enzyme inhibition?
- Scaffold hybridization : Combine hydrazide motifs with known pharmacophores (e.g., triazolo-purine or ferulic acid).
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data to guide synthesis .
Q. How can low yields in hydrazide cyclization reactions be mitigated?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
